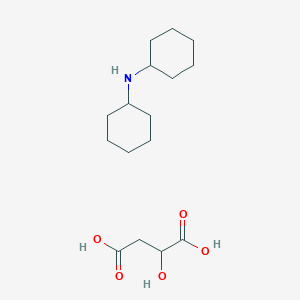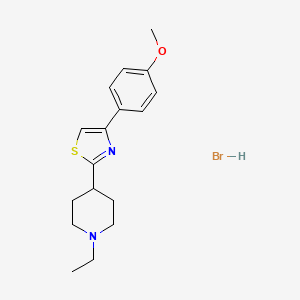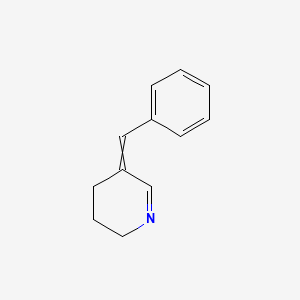
4-Methyl-2-(oxolan-3-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(oxolan-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure with a methyl group at the 4-position and an oxolan (tetrahydrofuran) ring at the 2-position. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxolan-3-yl)quinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline core .
Another approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. This method is known for its high yield and efficiency in producing quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance reaction efficiency and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-catalyzed cyclization, are commonly used in large-scale synthesis. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(oxolan-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
Aplicaciones Científicas De Investigación
4-Methyl-2-(oxolan-3-yl)quinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(oxolan-3-yl)quinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA and disrupt its structure contributes to its antimicrobial and antimalarial activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 4-Methyl-2-(oxolan-3-yl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
4-Hydroxyquinoline: A derivative with hydroxyl substitution, known for its antimicrobial activity.
Uniqueness
This compound is unique due to the presence of both a methyl group and an oxolan ring, which confer distinct chemical and biological properties. The oxolan ring enhances the compound’s solubility and bioavailability, while the methyl group can influence its reactivity and interaction with biological targets .
Propiedades
Número CAS |
87991-97-7 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-methyl-2-(oxolan-3-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-10-8-14(11-6-7-16-9-11)15-13-5-3-2-4-12(10)13/h2-5,8,11H,6-7,9H2,1H3 |
Clave InChI |
YXDKQSHXCUBKQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)C3CCOC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)




![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)



methanone](/img/structure/B14378853.png)
